CID 154616422

Description

PF-07104091 is a first-in-class selective inhibitor of cyclin-dependent kinase 2 (CDK2). This compound is under clinical investigation for its potential use in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, and cyclin E1 high ovarian cancer . The selective inhibition of cyclin-dependent kinase 2 offers novel therapeutic opportunities in cancer treatment, particularly in targeting cyclin E1 amplified tumors and countering resistance to cyclin-dependent kinase 4 and 6 inhibitors in estrogen receptor-positive breast cancer .

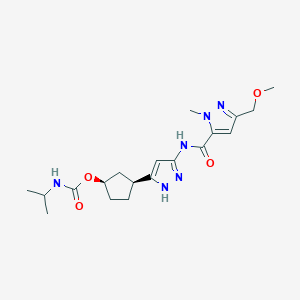

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26)/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNBRBDFNSGQKB-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460249-19-6 | |

| Record name | Tagtociclib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD0JF5EHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of PF-07104091 involves the preparation of aminopyrazolylcyclopentyl carbamate derivatives. The synthetic route typically includes the following steps:

Formation of the pyrazole ring: This involves the reaction of appropriate hydrazine derivatives with diketones or β-keto esters.

Cyclopentyl carbamate formation: The pyrazole intermediate is then reacted with cyclopentyl isocyanate to form the carbamate derivative.

Final modifications: The compound undergoes further modifications to introduce specific functional groups that enhance its selectivity and potency as a CDK2 inhibitor.

Industrial production methods for PF-07104091 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PF-07104091 primarily undergoes reactions typical of carbamate and pyrazole derivatives:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the pyrazole ring or the carbamate moiety.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified pyrazole and carbamate derivatives .

Scientific Research Applications

PF-07104091 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying selective inhibition of cyclin-dependent kinases and the design of similar inhibitors.

Biology: PF-07104091 is used in preclinical studies to understand the role of cyclin-dependent kinase 2 in cell cycle regulation and cancer cell proliferation.

Medicine: The compound is under clinical investigation for its potential use in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, and cyclin E1 high ovarian cancer. .

Industry: PF-07104091 can be used in the development of new cancer therapies and as a reference compound for the development of other selective cyclin-dependent kinase inhibitors

Mechanism of Action

PF-07104091 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, in complex with cyclin E, plays a crucial role in the regulation of the G1 to S phase transition in the cell cycle. By inhibiting cyclin-dependent kinase 2, PF-07104091 induces G1 growth arrest and controls tumor cell proliferation. This inhibition leads to reduced phosphorylation of the retinoblastoma protein and subsequent downregulation of E2F-mediated gene expression, ultimately resulting in cell cycle arrest and apoptosis of cancer cells .

Comparison with Similar Compounds

PF-07104091 is unique in its high selectivity for cyclin-dependent kinase 2 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:

PF-07104091 stands out due to its potent and selective inhibition of cyclin-dependent kinase 2, making it a promising candidate for targeted cancer therapy .

Biological Activity

Overview of CID 154616422

CID 154616422, also known as PF-07104091, is a chemical compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily studied for its potential therapeutic applications, particularly in the context of diseases where modulation of specific biological pathways is essential.

CID 154616422 acts as a modulator of certain biological pathways, which may include inhibition or activation of specific enzymes or receptors. The precise mechanism of action is crucial for understanding its therapeutic potential and side effects.

Pharmacological Profile

The pharmacological profile of CID 154616422 includes:

- Target Proteins : Identification of target proteins is essential for understanding how the compound exerts its effects. Preliminary studies suggest interactions with proteins involved in cellular signaling pathways.

- Bioavailability : Studies on bioavailability assess how well the compound is absorbed and utilized in biological systems. This factor is critical for determining dosage and efficacy.

- Toxicity : Evaluating toxicity is essential to ensure safety in clinical applications. Early-stage studies often involve assessing cytotoxicity in various cell lines.

Case Studies

- In Vitro Studies : Research has demonstrated that CID 154616422 exhibits activity against specific cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates after treatment with varying concentrations of the compound.

- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and therapeutic efficacy of CID 154616422. Observations include tumor regression rates and overall survival metrics in treated versus control groups.

Data Table

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Significant reduction in cell viability at IC50 concentrations |

| In Vivo | Mouse Xenograft | Tumor size reduction observed after treatment |

| Toxicity | Human Cell Lines | Minimal cytotoxicity at therapeutic doses |

Efficacy

Recent studies indicate that CID 154616422 has shown promise in preclinical models, particularly in targeting pathways associated with tumor growth and metastasis. The compound's ability to inhibit specific signaling cascades may contribute to its antitumor effects.

Safety Profile

Safety assessments have highlighted a favorable profile for CID 154616422, with limited adverse effects noted in initial trials. Ongoing research aims to further elucidate the long-term safety implications and any potential off-target effects.

Future Directions

Further research is necessary to explore the full therapeutic potential of CID 154616422. This includes:

- Clinical Trials : Initiating phase I clinical trials to evaluate safety and dosage in humans.

- Combination Therapies : Investigating the efficacy of CID 154616422 in combination with other therapeutic agents to enhance treatment outcomes.

Q & A

Q. What ethical considerations apply to in vivo studies involving CID 154616422?

- Methodological Answer : Comply with ARRIVE guidelines for animal research: (1) Justify sample sizes via power analysis, (2) Minimize distress through humane endpoints, and (3) Obtain ethics committee approval. For human cell lines, ensure informed consent and data anonymization .

Data Presentation and Peer Review

Q. How should I present conflicting spectral data for CID 154616422 in a manuscript?

Q. What peer review criteria are critical for CID 154616422-related submissions?

- Methodological Answer : Reviewers prioritize (1) Methodological rigor (e.g., controls, replicates), (2) Data accessibility (e.g., deposition in public repositories), and (3) Contextualization within existing literature. Address reviewer concerns with point-by-point revisions and additional experiments if warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.